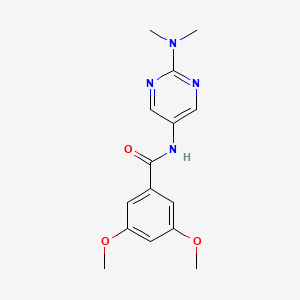![molecular formula C25H21NO7 B2675706 3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 610751-12-7](/img/structure/B2675706.png)
3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a type of heterocyclic compound. The molecule also contains methoxy groups (-OCH3), a nitro group (-NO2), and phenyl groups (C6H5), which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The methoxy and nitro groups would likely contribute to the polarity of the molecule, and the presence of the aromatic phenyl groups could contribute to potential π-π interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced. The methoxy groups might undergo substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings could affect properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Fluorescent Probe Development
A novel off-on fluorescent probe, using a structure similar to the mentioned compound, was developed for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. This probe exhibits high selectivity, “Turn-On” fluorescence response with suitable sensitivity, no cytotoxicity, large Stokes’ shift, and dual emission. It has been successfully applied for imaging the hypoxic status of tumor cells, such as HeLa cells, showing potential for biomedical research in disease-relevant hypoxia detection (Feng et al., 2016).
Synthesis of Warfarin Analogues
Research into novel polystyrene-supported TBD catalysts has facilitated the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones for the synthesis of Warfarin™ and its analogues. These catalysts offer environmentally friendly media and conditions, with products obtained in high to quantitative conversion yields. The catalyst systems demonstrated promising properties and could be easily recovered and reused without significant loss of activity, highlighting their utility in green chemistry applications (Alonzi et al., 2014).
Anticancer Activity of Flavanol Complexes
A study on Ru(II) DMSO complexes with substituted flavones showed significant anticancer activities against breast cancer cell lines MCF-7. These complexes and their ligands displayed cytotoxic potential in concentration-dependent manners, with some inducing high levels of cell cytotoxicity. This research contributes to the development of potential anticancer agents and the understanding of their mechanisms of action (Singh et al., 2017).
Molecular Characterization as COX-2 Inhibitors
The characterization and investigation of a molecule structurally related to 3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one highlighted its role as a novel selective COX-2 inhibitor. This study provided insights into molecular conformation and binding interactions responsible for COX-2 selectivity, contributing to the understanding and development of selective COX-2 inhibitors for therapeutic applications (Rullah et al., 2015).
Antioxidant Activity of Bis-Coumarins
Research into the antioxidant properties of new 4-hydroxy-bis-coumarins compared to standard antioxidants like α-tocopherol and caffeic acid revealed that certain compounds exhibited strong radical scavenging activity and antioxidant activity. These findings highlight the potential of such compounds in developing antioxidant therapies or supplements (Kancheva et al., 2010).
Zukünftige Richtungen
The study of complex organic molecules like this one is an active area of research in organic chemistry. Potential future directions could include exploring its synthesis, studying its reactivity, investigating its physical and chemical properties, and evaluating its potential biological activities .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO7/c1-15-24(17-6-11-21(30-2)23(12-17)31-3)25(27)20-10-9-19(13-22(20)33-15)32-14-16-4-7-18(8-5-16)26(28)29/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSNCRULVNOZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

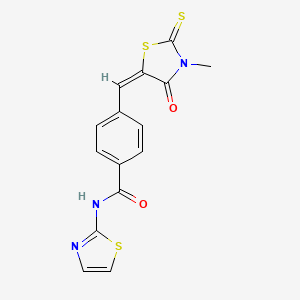
![3-Bromo-2-methylpyrazolo[1,5-b]pyridazine](/img/structure/B2675628.png)
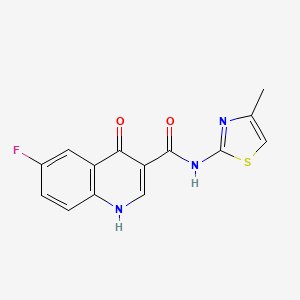
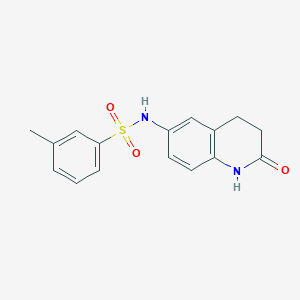
![Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2675634.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)
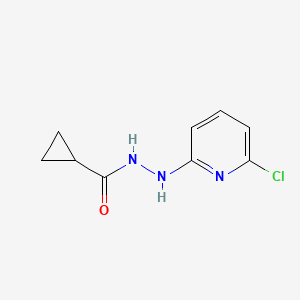
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2675637.png)
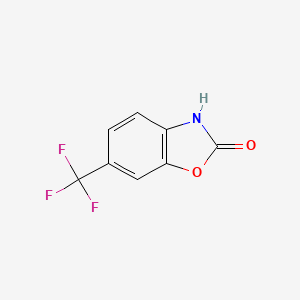
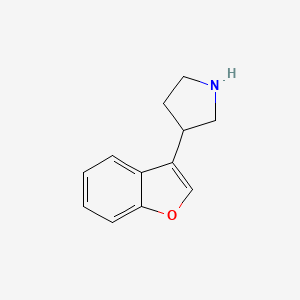
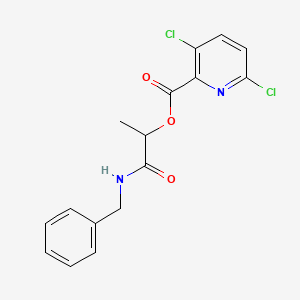
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)
![1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2675644.png)
